An In-Depth Technical Guide to 5-Chloro-1-tetralone: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Chloro-1-tetralone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-tetralone is a halogenated derivative of 1-tetralone, a bicyclic aromatic ketone. Its unique structural features, comprising a substituted aromatic ring fused to a cyclohexanone moiety, make it a valuable and versatile intermediate in organic synthesis. Particularly in the pharmaceutical industry, substituted tetralones are recognized as crucial building blocks for the synthesis of a wide range of therapeutically active compounds.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-1-tetralone, its synthesis and purification, spectroscopic characterization, and its applications in drug discovery and development.
Part 1: Core Chemical and Physical Properties
5-Chloro-1-tetralone, also known by its IUPAC name 5-chloro-3,4-dihydronaphthalen-1(2H)-one, is a solid at room temperature.[3] The presence of the chloro group at the 5-position significantly influences its physical and chemical properties compared to the parent compound, 1-tetralone.
Key Identifiers and Molecular Properties
| Property | Value | Source(s) |
| CAS Number | 26673-30-3 | [3][4][5][6] |
| Molecular Formula | C₁₀H₉ClO | [3][4][5][7] |
| Molecular Weight | 180.63 g/mol | [3][4][5][7] |
| IUPAC Name | 5-chloro-3,4-dihydronaphthalen-1(2H)-one | [4] |
| Synonyms | 5-Chloro-α-tetralone, 5-chlorotetralin-1-one | [3][6] |
Physical Properties
The physical state and solubility of 5-Chloro-1-tetralone are critical parameters for its handling, storage, and use in chemical reactions.
| Property | Value | Source(s) |
| Appearance | Pale yellow to white crystalline powder | [8] |
| Melting Point | 65.5-67 °C | [3] |
| Boiling Point | 306.2 ± 31.0 °C (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as ethyl acetate, dichloromethane, and toluene. | [3][8] |
| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Store at 2-8°C in a dark, dry, and well-ventilated place. | [3][8] |
Part 2: Synthesis and Purification
The synthesis of 5-Chloro-1-tetralone is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. A common and effective laboratory-scale synthesis involves the diazotization of 5-amino-3,4-dihydro-2H-1-naphthalenone followed by a Sandmeyer reaction.
Experimental Protocol: Synthesis of 5-Chloro-1-tetralone
Step 1: Diazotization of 5-amino-3,4-dihydro-2H-1-naphthalenone
-
Dissolve 1 g (6.2 mmol) of 5-amino-3,4-dihydronaphthalen-1(2H)-one in a mixture of 2 mL of 36% hydrochloric acid and 8 mL of ethanol at 0 °C.
-
Slowly add a solution of 0.582 g (8.4 mmol) of sodium nitrite in 1 mL of water to the mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 15 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of 0.3 g (3.1 mmol) of copper(I) chloride in 10 mL of 36% hydrochloric acid and preheat it to 95 °C.
-
Add the diazonium salt solution dropwise to the hot copper(I) chloride solution.
-
Maintain the reaction temperature at 95 °C for 15 minutes.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Combine the organic phases and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a 40-50% ethyl acetate/hexane eluent to yield 5-chloro-3,4-dihydronaphthalen-1(2H)-one.[3]
Caption: Synthetic workflow for 5-Chloro-1-tetralone.
Part 3: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 5-Chloro-1-tetralone. The following sections detail the expected spectroscopic data.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. For 5-Chloro-1-tetralone, the spectrum is characterized by distinct signals for the aromatic and aliphatic protons.
-
Aromatic Region (6.8-7.6 ppm): Three signals corresponding to the protons on the substituted aromatic ring. The proton ortho to the carbonyl group is expected to be the most deshielded.
-
Aliphatic Region (2.0-3.8 ppm): A complex pattern of signals for the three methylene groups of the cyclohexanone ring.
A reported ¹H NMR spectrum in CDCl₃ (400 MHz) shows the following peaks: δ 7.53 (dd, J = 7.8, 1.2 Hz, 1H), 7.14 (tt, J = 7.8, 0.7 Hz, 1H), 6.88 (dd, J = 7.8, 1.2 Hz, 1H), 3.70 (s, 2H), 2.69 (t, J = 6.2 Hz, 2H), and 2.66-2.60 (m, 2H), 2.30-2.07 (m, 2H).[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically around 190-200 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (approximately 120-150 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift.
-
Aliphatic Carbons: Three signals in the upfield region (approximately 20-40 ppm) corresponding to the methylene carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Chloro-1-tetralone would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the aromatic and aliphatic groups, and C=C stretching vibrations of the aromatic ring.
Mass Spectrometry
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 180 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of a chlorine atom, carbon monoxide, and cleavage of the aliphatic ring.[9][10]
Caption: Spectroscopic characterization workflow.
Part 4: Chemical Reactivity and Applications in Drug Development
The chemical reactivity of 5-Chloro-1-tetralone is dictated by the presence of the ketone functional group, the aromatic ring, and the chlorine substituent. The α-methylene group adjacent to the carbonyl is particularly reactive and can undergo a variety of reactions, including alkylation and condensation.[11] The carbonyl group itself can be reduced to an alcohol or undergo nucleophilic addition reactions.[11][12]
The tetralone scaffold is a common feature in many biologically active molecules and natural products.[1][2] As such, 5-Chloro-1-tetralone serves as a key intermediate in the synthesis of pharmaceuticals. The chlorine atom provides a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the construction of complex molecular architectures found in modern drugs.[13] Substituted tetralones are precursors to compounds with a wide range of therapeutic applications, including antidepressants and potential treatments for Alzheimer's disease.[1]
Part 5: Safety and Handling
5-Chloro-1-tetralone is classified as a hazardous substance and requires careful handling to minimize exposure.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4]
Precautionary Measures
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
5-Chloro-1-tetralone is a valuable chemical intermediate with a well-defined set of physical and chemical properties. Its synthesis and purification are achievable through established laboratory procedures. A thorough understanding of its spectroscopic characteristics is crucial for quality control and reaction monitoring. The reactivity of this compound, coupled with the strategic placement of the chloro-substituent, makes it an important building block in the synthesis of complex pharmaceutical agents. Adherence to proper safety protocols is essential when handling this compound. This guide provides a solid foundation for researchers and drug development professionals working with 5-Chloro-1-tetralone.
References
- White, D. E., Stewart, I. C., Seashore-Ludlow, B. A., Grubbs, R. H., & Stoltz, B. M. A general enantioselective route to the chamigrene natural product family.
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033591). Human Metabolome Database. Available from: [Link]
-
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-one | C10H9ClO | CID 12206522. PubChem. Available from: [Link]
-
5-Chloro-1-tetralone. Kemix Pty Ltd. Available from: [Link]
-
Mastering Pharmaceutical Synthesis with 6-Chloro-1-tetralone. Available from: [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000133). Human Metabolome Database. Available from: [Link]
-
This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci. Pharmacie - UCL-Bruxelles, Belgique. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
1-Tetralone. Wikipedia. Available from: [Link]
-
(PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. Available from: [Link]
-
Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino. PubMed. Available from: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. PMC - NIH. Available from: [Link]
-
5-Chloro-1-tetralone CAS#: 26673-30-3. ChemWhat. Available from: [Link]
-
5-Hydroxy-1-tetralone. the NIST WebBook. Available from: [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. Available from: [Link]
-
【4K】-- Column Chromatography (Purification). YouTube. Available from: [Link]
-
Separation of 5-Hydroxy-1-tetralone on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
(PDF) The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate. Available from: [Link]
-
How to purify synthetic fluoroquinolones, using column chromatography?. ResearchGate. Available from: [Link]
-
Reaction of α-tetralone, 1H-tetrazol-5-amine, and aromatic aldehydes upon microwave irradiation – A convenient method for the synthesis of 5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines. ResearchGate. Available from: [Link]
-
The Mass Spectra Analysis for α-Ionone and β-Ionone. Arab American University Digital Repository. Available from: [Link]
-
(PDF) Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 5-Chloro-1-tetralone | 26673-30-3 [chemicalbook.com]
- 4. 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-one | C10H9ClO | CID 12206522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 26673-30-3 | 2617-5-0S | MDL MFCD08544416 | 5-Chloro-1-tetralone | SynQuest Laboratories [synquestlabs.com]
- 6. chemwhat.com [chemwhat.com]
- 7. kemix.com.au [kemix.com.au]
- 8. 7-Chloro-1-tetralone CAS#: 26673-32-5 [amp.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 12. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
